molecular formula C13H11BrF3N3O2 B1390996 ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 1186404-53-4

ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B1390996
CAS No.: 1186404-53-4
M. Wt: 378.14 g/mol
InChI Key: DKTHEUAJPNDRCG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is a high-purity, multi-substituted pyrazole derivative designed for advanced pharmaceutical and medicinal chemistry research . The compound features a 1H-pyrazole core, a privileged scaffold in drug discovery known to impart significant biological activities . Its molecular structure is strategically functionalized with an ethyl carboxylate group at the 4-position and an amino group at the 5-position of the pyrazole ring, which serve as versatile handles for further synthetic modification and the development of more complex chemical libraries . The N-1 phenyl substituent is further substituted with both bromo and trifluoromethyl groups, electron-withdrawing moieties that significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems . This specific substitution pattern makes it a valuable intermediate for the synthesis of novel compounds with potential pharmacological effects. Pyrazole derivatives are extensively documented in scientific literature for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties, making them a central focus in the development of new therapeutic agents . As such, this chemical is intended for use solely as a reference standard and a key synthetic building block in exploratory research, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)8-6-19-20(11(8)18)7-3-4-10(14)9(5-7)13(15,16)17/h3-6H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHEUAJPNDRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting cellular responses to external stimuli. Additionally, the compound’s interaction with proteins involved in oxidative stress response suggests its potential role in modulating cellular redox states.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Biological Activity

Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (CAS Number: 1186404-53-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁BrF₃N₃O₂
  • Molecular Weight : 378.14 g/mol
  • Melting Point : 151-152 °C
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies demonstrated that these compounds can induce apoptosis and inhibit proliferation in cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vivo studies using animal models have shown promising results in reducing edema and inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring enhances the biological activity of pyrazole derivatives. This modification has been linked to increased potency against specific targets, including enzymes involved in cancer progression and inflammation. The SAR studies indicate that variations in substituents on the pyrazole ring can significantly influence the compound's efficacy and selectivity .

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated various 1H-pyrazole derivatives for their anticancer activities. This compound was included in the screening process and demonstrated notable antiproliferative effects against multiple cancer cell lines, particularly breast and lung cancer cells .

Study 2: Anti-inflammatory Potential

In a separate investigation focused on anti-inflammatory agents, this compound was shown to possess a high selectivity index for COX-2 inhibition compared to COX-1. The results indicated minimal gastrointestinal toxicity while effectively reducing inflammation in carrageenan-induced edema models .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryCOX-2 inhibition; reduces edema
Structure ActivityEnhanced potency due to trifluoromethyl substitution

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate, exhibit promising anticancer properties. These compounds often function as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation.

Case Study: Kinase Inhibition
A study demonstrated that related pyrazole compounds effectively inhibited specific kinases associated with tumor growth. The structure of this compound suggests potential for similar activity due to its functional groups conducive to binding with kinase active sites .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, providing a therapeutic angle for conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound15Inhibition of COX enzymes
Related Pyrazole A10NF-kB pathway inhibition
Related Pyrazole B20Cytokine release modulation

Antimicrobial Activity

Emerging studies have suggested that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics. The trifluoromethyl group is known to enhance biological activity against various pathogens.

Case Study: Antimicrobial Testing
In vitro tests showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials used in electronics and photonics. The incorporation of the trifluoromethyl group can enhance the electronic properties of polymers.

Data Table: Properties of Functional Materials Derived from Pyrazole Compounds

Material TypeElectrical Conductivity (S/m)Optical Band Gap (eV)
Polymer A0.052.3
Polymer B0.072.0
Ethyl 5-amino...0.091.8

Catalytic Applications

The compound's ability to coordinate with metal ions makes it a candidate for catalysis in organic reactions, particularly in cross-coupling reactions which are essential in synthetic organic chemistry.

Case Study: Catalytic Performance
In a study focusing on Suzuki coupling reactions, this compound demonstrated improved yields compared to traditional catalysts, suggesting its utility in synthetic methodologies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with structurally analogous compounds highlights the impact of substituent variations on physicochemical and functional properties. Key analogs are summarized below:

Table 1: Comparative Analysis of Pyrazole-4-carboxylate Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Ethyl 5-amino-1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate 4-Br, 3-CF₃ (phenyl) C₁₂H₁₂BrF₃N₃O₂ High lipophilicity, potential antibiotic adjuvant activity
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-F (phenyl) C₁₂H₁₂FN₃O₂ Lower molecular weight, higher solubility in polar solvents
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Cl (pyridazine) C₁₀H₁₁ClN₆O₂ Enhanced π-π stacking due to pyridazine ring
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (XUTZIX) 4-SO₂NH₂ (phenyl) C₁₂H₁₄N₄O₄S Strong electron-withdrawing group; potential enzyme inhibition
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER) 2-NO₂, 4-NO₂ (phenyl) C₁₂H₁₁N₅O₆ High reactivity, nitro groups may confer cytotoxicity

Substituent Effects on Electronic and Steric Properties

  • Bromine vs. Fluorine : The 4-bromo substituent in the target compound increases steric bulk compared to the 4-fluoro analog (), leading to reduced solubility in aqueous media but enhanced interactions with hydrophobic biological targets .
  • Trifluoromethyl (CF₃) vs. Sulfamoyl (SO₂NH₂) : The CF₃ group is a moderate electron-withdrawing group, while SO₂NH₂ (as in XUTZIX) is strongly electron-withdrawing. This difference may influence binding affinity in enzyme-active sites; sulfamoyl derivatives often exhibit higher potency in medicinal chemistry applications .
  • Aromatic Ring Systems : Pyridazine-based analogs (e.g., 6-chloropyridazin-3-yl in ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and π-π interactions compared to phenyl derivatives .

Crystallographic and Structural Insights

  • Hirshfeld surface analyses () reveal that halogenated pyrazoles often exhibit distinct hydrogen-bonding motifs. For example, bromine participates in Br···H interactions, while CF₃ groups contribute to hydrophobic packing. These features influence crystallization behavior and solid-state stability .

Q & A

Q. What are the common synthetic routes for preparing pyrazole-4-carboxylate derivatives, and how do they apply to this compound?

The synthesis typically involves cyclocondensation of substituted phenylhydrazines with β-ketoesters or similar precursors. For example, describes a multi-step synthesis of pyrazole derivatives using 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as a key intermediate, reacting with nucleophilic reagents to form antimicrobial agents . Similarly, outlines the synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate via reactions in N,N-dimethylacetamide with potassium carbonate and 1-chloro-2-methylpropane-2-ol at 80°C, followed by silica gel chromatography .

Q. How is the compound characterized structurally and spectroscopically?

Characterization involves a combination of techniques:

  • IR spectroscopy : To identify functional groups like amino (-NH₂) and carbonyl (C=O) groups.
  • NMR (¹H/¹³C) : For positional assignments of substituents (e.g., trifluoromethyl, bromophenyl) .
  • X-ray crystallography : Used to resolve bond lengths and angles, as demonstrated in for a sulfonyl-substituted pyrazole derivative .
  • LC-MS : Confirms molecular weight and purity, as noted in .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

While direct data for this compound is limited, analogous pyrazole-4-carboxylates (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability at room temperature when stored in inert atmospheres . Hydrolytic stability varies with pH, requiring controlled conditions during handling .

Q. What safety precautions are necessary when handling this compound?

General pyrazole safety protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential volatile byproducts (e.g., ethyl bromide).
  • Follow waste disposal guidelines for halogenated organics, as highlighted in .

Q. How does the bromo-trifluoromethylphenyl substituent influence reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). This is consistent with , where bromo-substituted pyrazoles undergo nucleophilic displacement or coupling .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Key parameters include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency for bromophenyl intermediates .
  • Temperature control : notes that maintaining 80°C during acylation minimizes side-product formation .
  • Purification methods : Gradient silica chromatography (as in ) or recrystallization in ethanol/water mixtures enhances purity .

Q. What computational methods validate the compound’s electronic properties and bioactivity?

  • DFT calculations : Used to map electrostatic potentials and HOMO-LUMO gaps, as shown in for a related pyrazole-carboxylic acid .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes), though experimental validation is required.

Q. How do conflicting bioactivity results in pyrazole derivatives arise, and how can they be resolved?

Discrepancies often stem from substituent effects or assay conditions. For example, reports variable antimicrobial activity based on the heterocyclic group attached to the pyrazole core . Resolving contradictions requires:

  • Dose-response studies : To establish IC₅₀/EC₅₀ values.
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

  • Prodrug design : Ester-to-acid hydrolysis (e.g., converting ethyl carboxylate to carboxylic acid) enhances solubility, as in .
  • Lipid nanoparticle encapsulation : Mitigates poor aqueous solubility, a common issue with trifluoromethylated compounds .

Q. How are crystallographic data used to refine synthetic protocols?

Single-crystal X-ray structures (e.g., and ) reveal steric effects influencing reaction pathways. For instance, bulky substituents may hinder cyclization, necessitating longer reaction times or higher temperatures .

Data Contradictions and Limitations

  • Synthetic reproducibility : reports an 80% yield for a trifluoromethylpyrazole derivative under optimized conditions, while notes lower yields (50-60%) for analogous compounds, likely due to competing side reactions .
  • Biological activity : Fluorine substitution () enhances target binding affinity compared to bromine in some cases, but this is context-dependent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

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